molecular formula C21H16N4O3 B7684929 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide

Cat. No.: B7684929
M. Wt: 372.4 g/mol
InChI Key: WRAVYTDXFYCUNF-UHFFFAOYSA-N
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Description

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups onto the phenyl or pyridine rings .

Scientific Research Applications

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]-N-(pyridin-2-YL)acetamide is unique due to its combination of a 1,2,4-oxadiazole ring, phenyl group, and pyridine moiety. This structural arrangement provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-19(23-18-12-6-7-13-22-18)14-27-17-11-5-4-10-16(17)21-24-20(25-28-21)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAVYTDXFYCUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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